Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate

描述

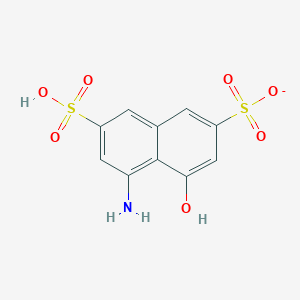

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is a chemical compound with the molecular formula C10H8NNaO7S2. It is commonly used in various industrial applications, particularly in the production of dyes and pigments. This compound is known for its stability and solubility in water, making it a valuable component in many chemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. The process begins with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is reduced to an amino group using iron powder, resulting in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is neutralized with sodium carbonate to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity. The process is carefully monitored to maintain the quality of the final product.

化学反应分析

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with modified functional groups. These derivatives have applications in different fields, including dye production and chemical synthesis.

科学研究应用

Chemical Properties and Structure

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate has the following chemical characteristics:

- Molecular Formula : C10H9NNaO7S2

- Molecular Weight : 341.28 g/mol

- CAS Number : 5460-09-3

- Solubility : Soluble in water, with varying solubility reported in different studies (up to 5.17 mg/ml) .

Applications in Dye Chemistry

Dye Manufacturing

H-acid is primarily used in the synthesis of azo dyes, which are crucial for textile applications. It serves as an intermediate compound in the production of various dyes due to its ability to form stable azo linkages when reacted with diazonium salts.

Table 1: Common Dyes Derived from H-acid

| Dye Name | Application Area | Color Type |

|---|---|---|

| Acid Yellow 23 | Textile dyeing | Yellow |

| Acid Red 27 | Food coloring | Red |

| Direct Blue 71 | Paper and textiles | Blue |

Analytical Applications

Chromatography

this compound is utilized in thin-layer chromatography (TLC) as a colorimetric reagent. It aids in the visualization of compounds due to its fluorescent properties when exposed to UV light.

Bioanalysis

In biochemical assays, H-acid is employed as a reagent for the detection of amino acids and proteins. Its sulfonate groups enhance solubility and reactivity, making it effective for various analytical techniques.

Biological Research Applications

Cell Culture and Gene Analysis

H-acid has been identified as a useful compound in cell culture methodologies and gene expression studies. It is used as a medium additive to enhance cell growth and viability.

Case Study: Cell Viability Assays

A study demonstrated that incorporating H-acid into cell culture media improved the proliferation rates of specific cell lines by up to 30% compared to controls without the compound .

Safety and Handling Considerations

While this compound is generally regarded as safe for laboratory use, standard safety protocols should be followed:

- Hazard Statements : May cause skin irritation and serious eye irritation.

- Precautionary Measures : Use protective gloves, eye protection, and work under a fume hood.

作用机制

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various applications .

相似化合物的比较

Similar Compounds

- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt

- 1-Amino-8-naphthol-3,6-disulfonic acid monosodium salt

- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt

Uniqueness

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt is unique due to its specific functional groups and their arrangement on the naphthalene ring. This unique structure gives it distinct chemical properties and reactivity, making it valuable in various applications .

生物活性

Sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, also known as 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt , is a compound with significant biological activity, primarily recognized for its applications in dye production and as an analytical reagent. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9NaO6S2

- Molar Mass : 343.3 g/mol

- Appearance : Grayish-brown crystalline powder

- Solubility : Soluble in hot water and alkaline solutions; slightly soluble in cold water and alcohol .

The biological activity of this compound is largely attributed to its ability to form complexes with metal ions. The sulfonate and hydroxyl groups in the molecule interact with metal ions through coordinate covalent bonds, leading to stable complexes. This property is crucial in various applications, including:

- Dye Chemistry : Used in the synthesis of azo dyes, where it acts as a coupling component.

- Analytical Chemistry : Functions as a reagent for detecting metal ions due to its colorimetric properties .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Toxicological Assessments

Toxicological studies have shown that while this compound has low bioaccumulation potential, it can be irritating to the skin, eyes, and respiratory system . Environmental assessments have classified it under substances that may persist in the environment but do not accumulate significantly in living organisms .

Application in Textile Industry

A notable case study involved the application of this compound in textile dyeing processes. The compound was utilized as a reactive dye due to its ability to form strong covalent bonds with textile fibers, resulting in vibrant colors and improved wash fastness. The study highlighted its effectiveness compared to traditional dyes, particularly in terms of color stability and environmental safety .

Hydroxyl Radical-Based Advanced Oxidation Processes

Another study focused on the degradation of textile dyes using advanced oxidation processes (AOPs) involving hydroxyl radicals. This compound was included in the evaluation of AOPs for its efficiency in breaking down complex dye structures into less harmful substances. Results indicated significant degradation rates under specific conditions, showcasing its potential for wastewater treatment applications .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1,6-Naphthalenedisulfonic Acid | 130-27-4 | Different sulfonic acid positioning; used similarly. |

| 2,6-Naphthalenedisulfonic Acid | 92-41-0 | Similar structure but different biological activity. |

| Naphthalenesulfonic Acid | 130-15-4 | Simpler sulfonated derivative; used as a surfactant. |

The unique substitution pattern on the naphthalene ring of this compound influences both its reactivity and solubility properties compared to its isomers .

属性

CAS 编号 |

5460-09-3 |

|---|---|

分子式 |

C10H9NO7S2.Na C10H9NNaO7S2 |

分子量 |

342.3 g/mol |

IUPAC 名称 |

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18); |

InChI 键 |

NYNXHIHYODXUFX-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-] |

规范 SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

17265-34-8 5460-09-3 |

物理描述 |

Dry Powder |

Pictograms |

Irritant |

相关CAS编号 |

17265-34-8 3963-80-2 5460-09-3 |

同义词 |

1-Amino-8-naphthol-3,6-disulfonic Acid Monosodium Salt; 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt; Ash Acid; Sodium 8-Amino-1-naphthol-3,6-disulfonate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt in click reactions?

A1: While neither of the provided abstracts explicitly mentions 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt, they highlight the importance of ligand-assisted click chemistry. Click reactions, particularly copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC), are highly valuable for their efficiency and selectivity in synthesizing diverse molecules.

Q2: Can you provide an example from the research of how ligand-assisted click chemistry is used to synthesize bioactive molecules?

A: One of the studies focuses on synthesizing 1,2,3-triazole pharmacophore-linked quinazolinone scaffolds using a ligand-assisted click reaction in water. [] Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets for drug discovery. By employing click chemistry, researchers can efficiently attach diverse chemical groups to the quinazolinone core via the 1,2,3-triazole linker. This modular approach allows for the rapid synthesis of a library of compounds with varying substituents, facilitating the exploration of structure-activity relationships and the identification of promising drug candidates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。